molecular formula C12H16O3 B8298647 3.5-Diethyl-4-methoxybenzoic acid

3.5-Diethyl-4-methoxybenzoic acid

Cat. No.: B8298647
M. Wt: 208.25 g/mol
InChI Key: CMKRAUGGNQTCAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Diethyl-4-methoxybenzoic acid is a substituted benzoic acid derivative featuring two ethyl groups at the 3- and 5-positions and a methoxy group at the 4-position of the aromatic ring. The ethyl groups contribute steric bulk and electron-donating inductive effects, which may influence solubility, acidity, and biological activity compared to simpler derivatives like 4-methoxybenzoic acid .

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

3,5-diethyl-4-methoxybenzoic acid

InChI

InChI=1S/C12H16O3/c1-4-8-6-10(12(13)14)7-9(5-2)11(8)15-3/h6-7H,4-5H2,1-3H3,(H,13,14)

InChI Key

CMKRAUGGNQTCAJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1OC)CC)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3,5-diethyl-4-methoxybenzoic acid with key analogs, focusing on substituent effects, physicochemical properties, and biological activity.

Substituent Effects and Electronic Properties

  • 3,5-Diethyl-4-methoxybenzoic acid vs. 3,5-Dimethyl-4-methoxybenzoic acid (CAS 21553-46-8): Substituents: Ethyl groups (C₂H₅) vs. methyl groups (CH₃) at positions 3 and 5. The electron-donating nature of ethyl groups may further decrease acidity (increase pKa) relative to methyl substituents . Molecular Formula: C₁₂H₁₆O₃ (diethyl) vs. C₁₀H₁₂O₃ (dimethyl).
  • 3,5-Diethyl-4-methoxybenzoic acid vs. 3,5-Dichloro-4-methoxybenzoic acid :

    • Substituents : Ethyl (electron-donating) vs. chloro (electron-withdrawing) groups.
    • Impact : Chloro groups increase acidity (lower pKa) and may enhance antimicrobial activity, as seen in studies on 3,5-dichloro-4-methoxybenzoic acid, which showed dose-dependent inhibition against bacterial strains at 100–500 µg . Ethyl derivatives might exhibit reduced antimicrobial potency but improved membrane permeability due to higher lipophilicity .

Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Acidity (pKa)*
3,5-Diethyl-4-methoxybenzoic acid 3,5-diethyl, 4-methoxy C₁₂H₁₆O₃ 208.2 Not reported ~4.8–5.2†
3,5-Dimethyl-4-methoxybenzoic acid 3,5-dimethyl, 4-methoxy C₁₀H₁₂O₃ 180.2 Not reported ~4.6–5.0†
4-Methoxybenzoic acid 4-methoxy C₈H₈O₃ 152.1 182–184 4.47
3,5-Dichloro-4-methoxybenzoic acid 3,5-dichloro, 4-methoxy C₈H₆Cl₂O₃ 221.0 Not reported ~2.8–3.2†

*Reported or estimated based on substituent electronic effects. †Estimated qualitatively; ethyl groups reduce acidity, while chloro groups increase it.

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